molecular formula C36H63N12O6+ B1218263 Argiopinin I CAS No. 117233-41-7

Argiopinin I

Cat. No.: B1218263
CAS No.: 117233-41-7
M. Wt: 760 g/mol
InChI Key: PASGEHUZOLMKLZ-UHFFFAOYSA-O
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Description

Argiopinin I is a peptide toxin derived from the venom of the orb-weaver spider, specifically from the species Argiope lobata. This compound is part of a larger family of polyamine toxins known for their neurotoxic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Argiopinin I involves the assembly of its peptide backbone through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection steps using trifluoroacetic acid (TFA) .

Industrial Production Methods: Industrial production of this compound is not yet widespread due to its complex structure and the challenges associated with large-scale synthesis. advancements in peptide synthesis technologies and biotechnological approaches may facilitate its production in the future .

Chemical Reactions Analysis

Types of Reactions: Argiopinin I primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can impact the biological activity of this compound .

Scientific Research Applications

Argiopinin I has several notable applications in scientific research:

Mechanism of Action

Argiopinin I exerts its effects by binding to and blocking ion channels, particularly glutamate receptors. This action inhibits the flow of ions across the neuronal membrane, thereby disrupting synaptic transmission. The molecular targets of this compound include the N-methyl-D-aspartate (NMDA) receptors and other glutamate receptor subtypes. The blockade of these receptors prevents excitotoxicity, which is a pathological process associated with neurodegenerative diseases .

Comparison with Similar Compounds

Uniqueness of Argiopinin I: this compound is unique due to its specific amino acid sequence and structure, which confer distinct binding properties and biological activities. Unlike other similar compounds, this compound has a higher affinity for certain glutamate receptor subtypes, making it a more selective tool for neurobiological research .

Properties

IUPAC Name

[5-amino-6-[5-[[4-amino-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]-4-oxobutanoyl]amino]pentylamino]-6-oxohexyl]-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N12O6/c1-48(2,20-10-18-43-34(53)26(38)12-9-17-45-36(40)41)19-7-4-11-25(37)33(52)42-15-5-3-6-16-44-35(54)28(22-30(39)50)47-31(51)21-24-23-46-27-13-8-14-29(49)32(24)27/h8,13-14,23,25-26,28,46H,3-7,9-12,15-22,37-38H2,1-2H3,(H10-,39,40,41,42,43,44,45,47,49,50,51,52,53,54)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASGEHUZOLMKLZ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCCC(C(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=CNC2=C1C(=CC=C2)O)N)CCCNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H63N12O6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922346
Record name 5-Amino-N-{3-[(2-amino-5-carbamimidamido-1-hydroxypentylidene)amino]propyl}-6-({5-[(1,4-dihydroxy-2-{[1-hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-4-iminobutylidene)amino]pentyl}imino)-6-hydroxy-N,N-dimethylhexan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117233-41-7
Record name Argiopinin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117233417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-N-{3-[(2-amino-5-carbamimidamido-1-hydroxypentylidene)amino]propyl}-6-({5-[(1,4-dihydroxy-2-{[1-hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-4-iminobutylidene)amino]pentyl}imino)-6-hydroxy-N,N-dimethylhexan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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